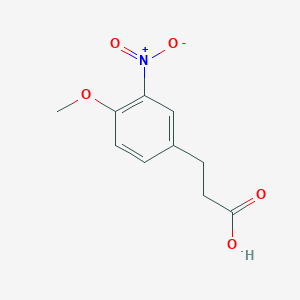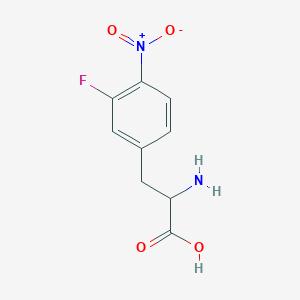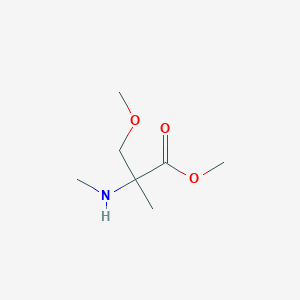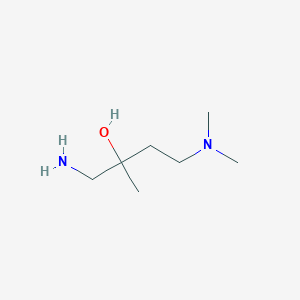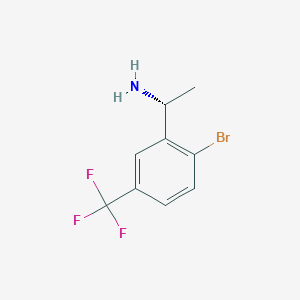
4-(6-Chloropyridazin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloropyridazin-3-yl)butanoic acid is a chemical compound with the molecular formula C8H10ClN3O2 It is characterized by the presence of a chloropyridazine ring attached to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridazin-3-yl)butanoic acid typically involves the reaction of 6-chloropyridazine with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloropyridazin-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropyridazine ring to other functional groups.
Substitution: The chlorine atom in the chloropyridazine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyridazine ring.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloropyridazin-3-yl)butanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(6-Chloropyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chloropyridazine ring can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Chloropyridazin-3-yl)amino]butanoic acid: A similar compound with an amino group instead of a carboxylic acid group.
6-Chloro-3-pyridinylboronic acid: Another related compound with a boronic acid group attached to the pyridazine ring.
Uniqueness
4-(6-Chloropyridazin-3-yl)butanoic acid is unique due to its specific combination of a chloropyridazine ring and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
4-(6-chloropyridazin-3-yl)butanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-5-4-6(10-11-7)2-1-3-8(12)13/h4-5H,1-3H2,(H,12,13) |
InChI-Schlüssel |
BVHBRRPQJVOPAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1CCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




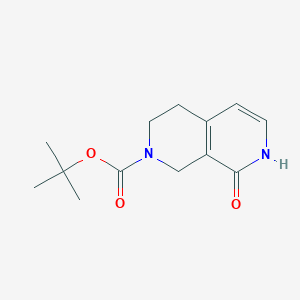
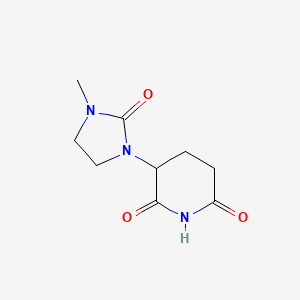
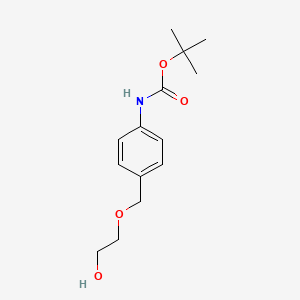
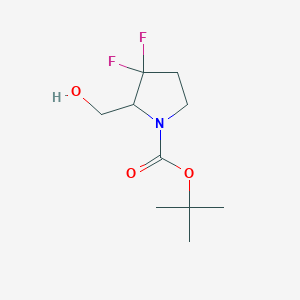
![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)


